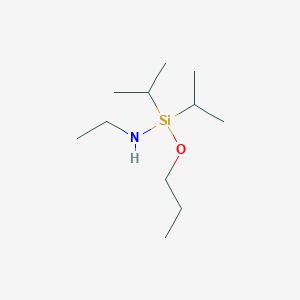![molecular formula C18H12S B14162656 1,2-Dihydroacenaphtho[3,4-b]benzo[d]thiophene CAS No. 15091-34-6](/img/structure/B14162656.png)
1,2-Dihydroacenaphtho[3,4-b]benzo[d]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihydroacenaphtho[3,4-b]benzo[d]thiophene is a polycyclic aromatic compound that contains a thiophene ring fused with acenaphthene and benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dihydroacenaphtho[3,4-b]benzo[d]thiophene can be synthesized through various methods, including the aryne reaction with alkynyl sulfides. This method involves the nucleophilic attack of sulfur or carbon from alkynyl sulfides on electrophilic aryne intermediates, followed by ring-closure . Another approach involves the use of o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dihydroacenaphtho[3,4-b]benzo[d]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,2-Dihydroacenaphtho[3,4-b]benzo[d]thiophene has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics due to its photophysical properties.
Medicinal Chemistry:
Materials Science: Employed in the synthesis of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1,2-Dihydroacenaphtho[3,4-b]benzo[d]thiophene involves its interaction with molecular targets through various pathways:
Photophysical Properties: The compound exhibits low fluorescence quantum yields, indicating nonradiative relaxation pathways.
Electronic Structure: The electronic structure of the compound facilitates efficient intersystem crossing to the triplet state, which is crucial for its applications in organic electronics.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[b]naphtho[1,2-d]thiophene: Similar in structure but differs in the position of the benzene rings.
Benzo[b]thieno[2,3-d]thiophene: Contains an additional thiophene ring, making it structurally distinct.
Uniqueness
1,2-Dihydroacenaphtho[3,4-b]benzo[d]thiophene is unique due to its specific fusion of acenaphthene, benzene, and thiophene rings, which imparts distinct electronic and photophysical properties. This uniqueness makes it valuable for specialized applications in organic electronics and materials science.
Propiedades
Número CAS |
15091-34-6 |
|---|---|
Fórmula molecular |
C18H12S |
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
3-thiapentacyclo[10.6.1.02,10.04,9.016,19]nonadeca-1(19),2(10),4,6,8,11,13,15-octaene |
InChI |
InChI=1S/C18H12S/c1-2-7-16-13(6-1)15-10-12-5-3-4-11-8-9-14(17(11)12)18(15)19-16/h1-7,10H,8-9H2 |
Clave InChI |
KLNKZFDYZKMHSF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C3C1=CC=CC3=CC4=C2SC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O-Propyl bis[(2-methylaziridin-1-yl)]phosphinothioate](/img/structure/B14162576.png)
![Methyl 3-[4-[(4-methylphenyl)sulfonylamino]phenyl]propanoate](/img/structure/B14162582.png)




![3-cyano-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide](/img/structure/B14162623.png)

![2-(4-Acetylphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione](/img/structure/B14162636.png)




![8-bromo-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14162680.png)
